molecular formula C14H16N6 B2743585 5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2415504-08-2

5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2743585
CAS No.: 2415504-08-2
M. Wt: 268.324
InChI Key: PNDRYIKBGBJLNJ-UHFFFAOYSA-N
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Description

5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety, which is further substituted with a methylimidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with diethanolamine under high-temperature conditions.

    Introduction of the Methylimidazole Group: The piperazine intermediate is then reacted with 1-methylimidazole in the presence of a suitable base such as sodium hydride.

    Formation of the Pyridine Ring: The final step involves the reaction of the piperazine-methylimidazole intermediate with 2-chloropyridine-3-carbonitrile under reflux conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as GABA receptors or enzyme active sites. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(1H-Imidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile
  • 5-[4-(1-Methylimidazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile

Uniqueness

5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in the synthesis of various bioactive molecules sets it apart from other similar compounds.

Properties

IUPAC Name

5-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-18-5-4-16-14(18)20-8-6-19(7-9-20)13-3-2-12(10-15)17-11-13/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDRYIKBGBJLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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